Cetylpyridinium bromide

Catalog No.
S602867
CAS No.
140-72-7
M.F
C21H38N.Br
C21H38BrN
M. Wt
384.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetylpyridinium bromide

CAS Number

140-72-7

Product Name

Cetylpyridinium bromide

IUPAC Name

1-hexadecylpyridin-1-ium;bromide

Molecular Formula

C21H38N.Br
C21H38BrN

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1

InChI Key

DVBJBNKEBPCGSY-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-]

Solubility

Soluble in acetone, ethanol, and chloroform

Synonyms

CPyBr cpd, hexadecylpyridinium bromide

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-]

Antimicrobial and Antiseptic Properties

Cetylpyridinium bromide (CPB) holds significant potential in scientific research due to its well-established antimicrobial and antiseptic properties. It demonstrates a broad-spectrum effect, meaning it can effectively target a wide range of microorganisms, including bacteria, fungi, and some viruses []. This has led researchers to explore its applications in various contexts, including:

  • Oral health research: CPB is a common ingredient in mouthwashes and other oral hygiene products due to its ability to reduce plaque formation and control gingivitis [, ]. Research also investigates its potential in preventing and managing other oral infections, such as oropharyngeal candidiasis [].
  • Wound healing research: Studies suggest that CPB may play a role in promoting wound healing by reducing bacterial load and inflammation []. However, further research is needed to determine its optimal use and efficacy in this context.
  • Disinfection research: CPB's antiseptic properties make it a suitable candidate for disinfecting surfaces and equipment in various settings, including healthcare facilities and laboratories []. Research is ongoing to optimize its use for specific applications and evaluate its effectiveness against different pathogens.

Other Potential Applications

Beyond its antimicrobial and antiseptic properties, CPB has shown potential in other scientific research areas:

  • Antiviral research: While not as potent against viruses as against bacteria, CPB demonstrates some virucidal activity against certain strains. Researchers are investigating its potential use in combination with other therapies to combat viral infections [].
  • Gene delivery research: CPB possesses cationic properties, allowing it to bind to negatively charged molecules like DNA. This characteristic has led to exploring its potential as a carrier for gene delivery in gene therapy research [].

Cetylpyridinium bromide is a quaternary ammonium compound, specifically a pyridinium salt, with the chemical formula C21H38N.Br. It consists of a hexadecyl group attached to a pyridinium ring, making it a cationic surfactant. This compound is known for its broad-spectrum antiseptic properties and is commonly used in various personal care products such as mouthwashes, toothpastes, and throat lozenges due to its effectiveness against dental plaque and gingivitis .

The primary mechanism of action of CPB is its interaction with microbial membranes. The positively charged nitrogen of CPB is attracted to the negatively charged components of microbial membranes. This disrupts the membrane structure and function, leading to leakage of cellular contents and ultimately cell death [].

  • Skin and Eye Irritation: CPB can cause skin and eye irritation upon contact [].
  • Ingestion Hazards: Ingestion of large amounts of CPB can be harmful [].
  • Environmental Impact: CPB can be toxic to aquatic organisms [].
Typical of quaternary ammonium compounds. It can undergo hydrolysis in aqueous solutions, forming cetylpyridinium hydroxide and hydrobromic acid. Additionally, it can catalyze reactions involving nucleophiles due to the positive charge on the nitrogen atom, which enhances electrophilic attack . For instance, it has been shown to accelerate the reaction of paranitrophenyldiphenyl phosphate with orthoaminomethylphenol significantly when used as a micellar catalyst .

Cetylpyridinium bromide exhibits notable biological activity, primarily as an antimicrobial agent. It acts by disrupting microbial cell membranes, leading to cell lysis. Its antiseptic properties make it effective against a wide range of bacteria and fungi. In addition to its use in oral health products, it has been studied for its potential applications in wound healing and as a preservative in pharmaceuticals due to its ability to inhibit microbial growth .

The synthesis of cetylpyridinium bromide typically involves the reaction of hexadecyl bromide with pyridine. A common laboratory method includes dissolving hexadecyl bromide in an organic solvent and adding pyridine under reflux conditions. The product can be precipitated by adding a non-solvent like ethanol or diethyl ether. Another method involves dissolving cetylpyridinium chloride in water and adding potassium bromide to exchange the chloride ion for bromide .

Cetylpyridinium bromide has diverse applications across various fields:

  • Personal Care Products: Used as an active ingredient in mouthwashes, toothpastes, and throat sprays for its antiseptic properties.
  • Pharmaceuticals: Acts as a preservative and antimicrobial agent.
  • Industrial Uses: Employed as a surfactant in formulations for cleaning agents and emulsifiers.
  • Electrochemical Sensors: Utilized in modifying electrode surfaces for enhanced sensor performance .

Research indicates that cetylpyridinium bromide interacts with biological membranes and other surfactants. Studies have shown that it can enhance the solubility of hydrophobic compounds by forming micelles. Moreover, its interactions with various biomolecules have been investigated, revealing effects on protein stability and activity under different pH conditions . These findings are crucial for understanding its role in drug formulations and biological systems.

Cetylpyridinium bromide shares structural similarities with several other quaternary ammonium compounds. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
Cetyltrimethylammonium bromideC21H46BrNWidely used as a surfactant; effective against bacteria.
Benzalkonium chlorideC22H38ClNCommonly used as an antiseptic; has similar antimicrobial properties.
Dodecyltrimethylammonium bromideC15H34BrNShorter alkyl chain; used in similar applications but less effective against certain pathogens.

Uniqueness of Cetylpyridinium Bromide: Unlike these compounds, cetylpyridinium bromide has demonstrated specific efficacy against oral pathogens, making it particularly valuable in dental care formulations. Its ability to form stable micelles also enhances its utility in electrochemical applications compared to others with shorter alkyl chains.

Atomistic Force Field Development and Validation

United-Atom Force Field for Cetylpyridinium Bromide: Parameterization and Molecular Dynamics Simulation Stability

The development of accurate force field parameters for cetylpyridinium bromide represents a significant advancement in computational surfactant modeling [3] [7]. The first united-atom force field specifically designed for cetylpyridinium bromide was developed using the GROMOS96 54a7 framework, which provides a robust foundation for molecular dynamics simulations of cationic surfactants [3] [4]. This force field employs a united-atom representation where hydrogen atoms are implicitly included within the carbon atoms to which they are bonded, reducing computational complexity while maintaining chemical accuracy [3].

The parameterization process for cetylpyridinium bromide involved systematic optimization of Lennard-Jones parameters and partial charges to reproduce experimental thermodynamic properties [3] [32]. The force field development followed established methodologies where van der Waals parameters were fitted to reproduce solvation free energies and liquid densities, while electrostatic parameters were optimized to match dielectric constants and hydration properties [32] [37]. The cetylpyridinium cation structure incorporates a quaternary nitrogen atom within the aromatic heterocyclic pyridinium ring connected to a sixteen-carbon aliphatic hydrocarbon tail [3] [8].

Molecular dynamics simulation stability tests demonstrated that the developed force field produces stable micellar aggregates over extended simulation timescales [3] [38]. The simulations employed periodic boundary conditions with appropriate cutoff distances for non-bonded interactions, typically using a 1.4 nanometer cutoff for both electrostatic and van der Waals interactions [41]. Temperature and pressure coupling algorithms maintained constant thermodynamic conditions, with simulations conducted at 300 Kelvin using velocity rescaling thermostats and Parrinello-Rahman barostats [3].

Table 1: Force Field Parameters for Cetylpyridinium Bromide United-Atom Model

Atom TypeCharge (e)σ (nm)ε (kJ/mol)Bond Length (nm)
Pyridinium N++0.3500.3250.7110.139
Pyridinium C-0.1250.3550.2930.140
CH3 terminal-0.1800.3750.8150.153
CH2 chain+0.0000.3950.3820.153
Bromide ion-1.0000.4290.251-

The validation of simulation stability involved monitoring key structural parameters including micelle radius of gyration, aggregation number, and radial distribution functions over multiple nanosecond timescales [3] [18]. The force field successfully maintained spherical micelle morphology throughout extended simulations, with consistent aggregation numbers and structural properties that align with experimental observations [3].

Validation via Principal Component Analysis of Conformational Dynamics

Principal component analysis provides a powerful method for validating force field accuracy by examining the collective motions and conformational flexibility of cetylpyridinium bromide molecules [3] [8] [9]. The analysis decomposes molecular motion into principal components that capture the most significant modes of structural variation during molecular dynamics simulations [39] [36].

Principal component analysis of cetylpyridinium bromide simulations reveals distinct conformational behavior between the rigid pyridinium headgroup and flexible alkyl tail regions [3] [8]. The pyridinium ring maintains planarity throughout the simulation, with principal components showing minimal deviation from the initial planar geometry [3] [8]. This planarity is consistent with the aromatic character of the pyridinium ring and validates the force field treatment of the headgroup region [8] [10].

The alkyl tail region exhibits significantly greater conformational flexibility, with principal components capturing bending, twisting, and rotational motions characteristic of long-chain hydrocarbons [3] [8]. The analysis demonstrates that conformational dynamics of the cetylpyridinium bromide tail are restricted when incorporated into micellar structures compared to free solution behavior [3] [8]. This restriction reflects the constraining effects of hydrophobic packing within the micelle core and validates the force field ability to reproduce realistic intermolecular interactions [8].

Table 2: Principal Component Analysis Results for Cetylpyridinium Bromide Conformational Dynamics

SystemPC1 Variance (%)PC2 Variance (%)PC3 Variance (%)Ring RMSD (Å)Tail RMSD (Å)
Water solution45.223.112.80.122.45
1-Octanol solution42.825.314.20.152.78
Micellar environment38.621.716.10.111.89

The collective modes of the pyridinium ring remained identical across different environments, including aqueous solution, organic solvent, and micellar phases [3] [8]. This consistency validates the transferability of the force field parameters across diverse chemical environments [8]. The principal component analysis also confirms that the force field accurately captures the balance between conformational entropy and intermolecular interactions that govern surfactant behavior [3].

Validation through principal component analysis extends to comparison with experimental data, including nuclear magnetic resonance relaxation measurements and neutron scattering results [3] [8]. The computed conformational dynamics show excellent agreement with experimental observations of pyridinium ring rigidity and alkyl chain flexibility [8] [10]. These comparisons provide strong evidence for the accuracy and reliability of the developed force field parameters [3].

Structural and Dynamic Properties in Solution and Micelles

Pyridinium Ring Planarity versus Hydrophobic Tail Flexibility

The structural characterization of cetylpyridinium bromide reveals a clear distinction between the rigid pyridinium headgroup and the flexible hydrophobic tail [3] [8]. The pyridinium ring maintains strict planarity in all environments, with deviations from planarity remaining below 0.15 Ångströms throughout molecular dynamics simulations [3] [8]. This planarity results from the aromatic π-electron system and the formal positive charge localized on the quaternary nitrogen atom [10] [13].

The hydrophobic sixteen-carbon alkyl tail exhibits significant conformational flexibility characteristic of long-chain aliphatic hydrocarbons [3] [8]. Root mean square deviation analysis shows tail flexibility values ranging from 1.89 to 2.78 Ångströms depending on the surrounding environment [8]. The flexibility decreases substantially when cetylpyridinium bromide molecules aggregate into micellar structures due to hydrophobic packing constraints [3] [8].

Rotational correlation time measurements reveal distinct dynamic behavior between the headgroup and tail regions [3] [18]. The pyridinium ring exhibits slower rotational motion due to its interaction with the aqueous phase and counterion binding, while the alkyl tail undergoes more rapid internal rotational motion [3]. These dynamics are influenced by the local environment, with micellar incorporation leading to restricted tail mobility [8].

Table 3: Structural and Dynamic Properties of Cetylpyridinium Bromide Components

PropertyPyridinium RingAlkyl TailExperimental Reference
Planarity deviation (Å)0.11-0.15N/ANMR studies [10]
Rotational correlation time (ps)180-22045-65Dielectric relaxation [48]
Flexibility RMSD (Å)0.121.89-2.78Neutron scattering [3]
Bond length C-N+ (Å)1.39N/AX-ray crystallography [13]

The contrast between ring planarity and tail flexibility has important implications for surfactant behavior and micellization [3] [8]. The rigid headgroup provides stable electrostatic interactions with water molecules and counterions, while the flexible tail allows efficient packing within the hydrophobic micelle core [8]. This structural arrangement optimizes both enthalpic and entropic contributions to the free energy of micellization [3].

Temperature effects on structural properties show that pyridinium ring planarity remains invariant across the temperature range of 280 to 340 Kelvin, while tail flexibility increases moderately with temperature [10] [47]. These temperature dependencies are accurately reproduced by the molecular dynamics simulations and validate the force field thermal behavior [3].

Solvent Distribution and Counterion Binding in Aqueous and Micellar Phases

Solvent distribution around cetylpyridinium bromide molecules shows distinct patterns that depend on the molecular environment and aggregation state [3] [15] [18]. In aqueous solution, water molecules form well-defined hydration shells around both the pyridinium headgroup and the alkyl tail, though with markedly different characteristics [3]. The hydrophilic pyridinium region exhibits strong water coordination with typical water-nitrogen distances of 2.8 to 3.2 Ångströms [3].

The hydrophobic alkyl tail region shows structured water arrangements characteristic of hydrophobic hydration, with water molecules forming cage-like structures that minimize contact with the nonpolar surface [3] [14]. This hydrophobic hydration contributes significantly to the thermodynamic driving force for micellization by reducing the unfavorable water-alkyl contacts [15].

Counterion binding behavior differs substantially between aqueous and micellar phases [3] [18] [20]. In dilute aqueous solution, bromide ions show weak association with cetylpyridinium cations, with binding occurring primarily through electrostatic interactions [20]. The bromide-pyridinium association constant in water is approximately 2.1 M⁻¹ at 298 Kelvin [20].

Table 4: Solvent Distribution and Counterion Binding Parameters

EnvironmentWater Coordination NumberBr⁻ Binding Distance (Å)Binding Constant (M⁻¹)Hydration Energy (kJ/mol)
Aqueous solution12.4 ± 0.84.2 ± 0.32.1-42.3
Micellar surface8.7 ± 1.23.8 ± 0.28.7-28.6
Micelle core0.2 ± 0.1N/AN/AN/A

In micellar aggregates, counterion binding increases significantly due to the concentrated positive charge at the micelle surface [3] [18] [20]. The degree of bromide binding to cetylpyridinium micelles reaches approximately 65-70%, indicating strong electrostatic association [20] [25]. This enhanced binding reduces the effective charge density at the micelle surface and influences micellar stability and growth [20].

Spatial distribution functions reveal that bromide ions preferentially locate in the Stern layer immediately adjacent to the pyridinium headgroups [3] [18]. The bromide-pyridinium radial distribution function shows a sharp primary peak at 3.8 Ångströms in micellar systems, indicating direct ion pair formation [18]. Secondary peaks at larger distances reflect the structured arrangement of counterions around the curved micellar surface [3].

Solvent penetration into micellar structures shows that water molecules can access the outer regions of the micelle core, with penetration depth depending on the local packing density [3] [16]. The interface between the hydrophobic core and aqueous phase exhibits a gradual transition in water density rather than a sharp boundary [16]. This interfacial structure influences the partitioning behavior of solutes and the stability of micellar aggregates [16].

Comparative Studies with Cetylpyridinium Chloride

Micellar Behavior and Thermodynamic Differences in Chloride versus Bromide Counterions

The comparison between cetylpyridinium bromide and cetylpyridinium chloride reveals significant differences in micellar behavior attributable to counterion-specific effects [20] [21] [22]. Critical micelle concentration measurements show that cetylpyridinium bromide exhibits lower critical micelle concentration values compared to cetylpyridinium chloride, indicating stronger micellization tendency with bromide counterions [20] [23].

The critical micelle concentration of cetylpyridinium bromide in water at 298 Kelvin is 0.65 millimolar, while cetylpyridinium chloride shows a value of 0.89 millimolar under identical conditions [20] [23]. This difference reflects the stronger binding affinity of bromide ions compared to chloride ions, which stabilizes the micellar aggregate and promotes micelle formation at lower surfactant concentrations [20].

Thermodynamic parameters of micellization show distinct patterns for bromide and chloride counterions [21] [24]. The standard free energy of micellization for cetylpyridinium bromide is -38.2 kilojoules per mole, compared to -35.7 kilojoules per mole for cetylpyridinium chloride [24] [25]. These values indicate that micellization is more thermodynamically favorable for the bromide system [24].

Table 5: Comparative Thermodynamic Parameters for Cetylpyridinium Halides

PropertyCetylpyridinium BromideCetylpyridinium ChlorideDifferenceReference
Critical micelle concentration (mM)0.650.89-0.24 [20] [23]
ΔG°ₘ (kJ/mol)-38.2-35.7-2.5 [24] [25]
ΔH°ₘ (kJ/mol)-12.4-8.9-3.5 [24]
ΔS°ₘ (J/mol·K)86.589.8-3.3 [24]
Aggregation number89 ± 576 ± 4+13 [23] [25]

The enthalpy of micellization is more negative for cetylpyridinium bromide compared to cetylpyridinium chloride, with values of -12.4 and -8.9 kilojoules per mole respectively [24]. This difference arises from stronger counterion binding and more favorable electrostatic interactions in the bromide system [24]. The entropy of micellization shows a smaller difference between the two counterions, with slightly less favorable entropy change for the bromide system [24].

Counterion binding affinity follows the Hofmeister series, with bromide ions showing stronger association with the positively charged micelle surface compared to chloride ions [20] [21]. The degree of counterion binding for cetylpyridinium bromide micelles is 0.70, while cetylpyridinium chloride shows a value of 0.65 [20] [23]. This increased binding for bromide ions reduces the effective surface charge and influences micellar size and shape [20].

Micellar aggregation numbers differ significantly between the two counterion systems [23] [25]. Cetylpyridinium bromide forms larger micelles with aggregation numbers of approximately 89 molecules, while cetylpyridinium chloride micelles contain approximately 76 molecules on average [23] [25]. The larger aggregation number for bromide systems reflects the reduced electrostatic repulsion due to enhanced counterion binding [20].

The interfacial properties of cetylpyridinium bromide and cetylpyridinium chloride micelles show counterion-dependent behavior [22] [23]. Surface tension measurements reveal that cetylpyridinium bromide achieves lower minimum surface tension values and exhibits greater surface activity compared to the chloride analog [23]. These differences reflect the enhanced hydrophobic interactions and reduced critical micelle concentration of the bromide system [20] [23].

Cetylpyridinium bromide represents a versatile quaternary ammonium compound with significant pharmaceutical applications, particularly in drug delivery systems and pharmaceutical interactions. This comprehensive analysis examines its role in micellar drug encapsulation, interactions with fluoroquinolones, photopolymerization systems, and composite hydrogel platforms for controlled drug release.

Applications in Drug Delivery and Pharmaceutical Interactions

Micellar Systems for Drug Encapsulation and Release

Enhanced Drug Loading and Release Kinetics in Cetylpyridinium Bromide Micelles

Cetylpyridinium bromide demonstrates exceptional potential as a drug delivery vehicle through its ability to form stable micellar structures that can encapsulate various therapeutic compounds. The molecular dynamics simulations have revealed that cetylpyridinium bromide forms stable spherical micelles with a critical micelle concentration that varies with environmental conditions. These micelles exhibit unique structural properties that make them particularly suitable for pharmaceutical applications.

The drug loading capacity of cetylpyridinium bromide-based systems varies significantly depending on the encapsulated compound and delivery system design. Mesoporous silica nanoparticles containing cetylpyridinium chloride demonstrated remarkable loading efficiency of 47% ± 3% (equivalent to 0.89 g per 1 g of silica dioxide), achieved through one-pot template synthesis. This high loading capacity is attributed to the strong electrostatic interactions between the charged pyridinium head groups and the silica surfaces, creating a stable drug-carrier complex.

The encapsulation efficiency of cetylpyridinium bromide systems depends on several factors including the physicochemical properties of the drug, polymer-drug compatibility, and preparation conditions. For hydrophobic drugs, encapsulation efficiencies ranging from 38.54% to 95.22% have been reported, with higher efficiencies observed for drugs with favorable lipophilicity characteristics. The loading capacity typically ranges from 20% to 27% for most pharmaceutical compounds, though this can be enhanced through optimization of the carrier system design.

Drug release kinetics from cetylpyridinium bromide micelles typically follow a biphasic pattern characterized by an initial burst release followed by sustained release. The mesoporous silica-cetylpyridinium chloride system exhibited a burst release within the first 3 hours, followed by gradual release reaching a plateau at approximately 8-9% after 48 hours. This release pattern is advantageous for therapeutic applications requiring immediate drug availability followed by sustained therapeutic levels.

The release mechanism is primarily governed by diffusion through the micellar matrix, with the rate controlled by the interaction strength between the drug and the cetylpyridinium bromide carrier. Mathematical modeling of release kinetics frequently demonstrates adherence to the Higuchi diffusion model, indicating that drug release is controlled by the penetration of aqueous medium into the carrier matrix.

Temperature significantly influences both drug loading and release characteristics. Studies have shown that drug release rates increase with temperature, with formulations releasing higher amounts of active ingredients at elevated temperatures compared to room temperature conditions. This temperature sensitivity can be exploited for controlled release applications where environmental conditions can be manipulated to achieve desired release profiles.

Interactions with Fluoroquinolones (e.g., Levofloxacin): Synergistic vs. Competitive Effects

The interaction between cetylpyridinium bromide and fluoroquinolones, particularly levofloxacin, represents a complex pharmaceutical system with both synergistic and competitive effects. These interactions have been extensively studied using conductometric and spectrophotometric techniques, revealing fundamental thermodynamic and kinetic principles governing drug-surfactant complexation.

The critical micelle concentration of cetylpyridinium bromide-levofloxacin mixed systems exhibits lower values compared to pure cetylpyridinium bromide solutions, indicating synergistic interactions between the surfactant and antibiotic. This reduction in critical micelle concentration suggests that levofloxacin facilitates micelle formation, potentially through cooperative binding mechanisms that stabilize the micellar structure.

Thermodynamic analysis reveals that the standard free energy change (ΔG°m) for the cetylpyridinium bromide-levofloxacin system is negative across all experimental conditions, indicating spontaneous aggregation phenomena. The enthalpic (ΔH°m) and entropic (ΔS°m) contributions to the free energy change demonstrate that the interaction forces between cetylpyridinium bromide and levofloxacin are primarily ion-dipole, dipole-dipole, and hydrophobic in nature.

The binding constant determination using the Benesi-Hildebrand equation reveals significant affinity between cetylpyridinium bromide and levofloxacin, with binding constants varying according to environmental conditions such as temperature, pH, and ionic strength. This strong binding affinity suggests that the interaction is not merely electrostatic but involves multiple binding modes including hydrophobic interactions between the hydrocarbon tail of cetylpyridinium bromide and the aromatic rings of levofloxacin.

Synergistic effects are observed in antimicrobial applications, where the combination of cetylpyridinium bromide and levofloxacin demonstrates enhanced bactericidal activity compared to either compound alone. The mechanism involves dual modes of action: cetylpyridinium bromide disrupts bacterial cell membranes through its surfactant properties, while levofloxacin inhibits DNA gyrase and topoisomerase IV. This synergistic antimicrobial effect is particularly valuable in combating antibiotic-resistant bacterial strains.

However, competitive effects are also observed, particularly in membrane binding studies. Research has demonstrated that cetylpyridinium bromide can reduce the membrane affinity of fluoroquinolones, potentially through steric hindrance or competitive binding to membrane sites. This competitive effect may influence the bioavailability and therapeutic efficacy of fluoroquinolones when co-administered with cetylpyridinium bromide-containing formulations.

The interaction effects are highly dependent on the concentration ratio of cetylpyridinium bromide to levofloxacin. At low surfactant concentrations, synergistic effects predominate, enhancing drug solubility and stability. However, at higher surfactant concentrations, competitive effects become more pronounced, potentially leading to drug sequestration within micelles and reduced bioavailability.

Environmental factors significantly influence the synergistic versus competitive nature of these interactions. pH variations affect the ionization state of both compounds, altering their interaction strength and binding modes. Temperature changes influence the thermodynamic balance between enthalpic and entropic contributions, thereby modulating the overall interaction strength.

Polymerization and Drug Delivery Platforms

Photopolymerization of Methyl Methacrylate with Cetylpyridinium Bromide/Carbon Tetrachloride Systems

The photopolymerization of methyl methacrylate using cetylpyridinium bromide in combination with carbon tetrachloride represents an innovative approach to creating drug delivery platforms with controlled release properties. This system demonstrates unique polymerization kinetics and mechanisms that can be exploited for pharmaceutical applications.

The photopolymerization process requires the presence of carbon tetrachloride as a co-initiator, as cetylpyridinium bromide alone does not effectively initiate polymerization. The addition of small quantities of carbon tetrachloride significantly accelerates the polymerization rate, with the rate showing a linear relationship with the square root of cetylpyridinium bromide concentration. This square root dependency is characteristic of radical polymerization mechanisms and indicates that the polymerization follows conventional free radical kinetics.

The reaction mechanism involves photolytic cleavage of the cetylpyridinium bromide under ultraviolet irradiation, generating pyridinyl radicals and bromide ions. The carbon tetrachloride acts as a radical scavenger and generator, forming trichloromethyl radicals that subsequently initiate the polymerization of methyl methacrylate. This dual radical generation system provides excellent control over polymerization rates and molecular weight distribution.

The concentration of carbon tetrachloride has minimal effect on the polymerization rate, indicating that the reaction between pyridinyl radicals and carbon tetrachloride is rapid and does not represent a rate-limiting step. However, carbon tetrachloride concentration does influence the molecular weight of the resulting polymer, with higher concentrations leading to increased molecular weights through suppression of termination reactions with pyridinyl radicals.

Temperature control is crucial for optimal polymerization performance, with studies typically conducted at 303 K (30°C) to ensure consistent reaction kinetics and polymer properties. The polymerization can achieve conversion efficiencies exceeding 90% within 1-3 hours of irradiation, making it suitable for pharmaceutical manufacturing applications requiring rapid processing times.

The addition of potassium bromide provides a remarkable acceleration effect on the photopolymerization process. This acceleration is attributed to the increased ionic strength of the solution, which affects the stability and reactivity of the radical species involved in the polymerization. The potassium bromide also serves as a source of bromide ions, which can participate in the radical generation process through halogen atom transfer mechanisms.

For drug delivery applications, the photopolymerization system offers several advantages. The polymer matrix formed can encapsulate drug molecules during the polymerization process, creating a controlled release system where drug release is governed by polymer degradation or diffusion through the polymer matrix. The controlled nature of the polymerization allows for precise adjustment of polymer properties such as crosslink density, molecular weight, and drug loading capacity.

The aqueous polymerization environment is particularly advantageous for pharmaceutical applications, as it allows for the incorporation of hydrophilic drugs and biologics without the need for organic solvents that might compromise drug stability or biocompatibility. The system can also be adapted for emulsion polymerization, enabling the encapsulation of both hydrophilic and hydrophobic drugs within the same polymer matrix.

Composite Hydrogels and Nanoparticle Systems for Controlled Release

Composite hydrogels and nanoparticle systems incorporating cetylpyridinium bromide represent advanced drug delivery platforms that combine the advantages of multiple carrier systems to achieve superior controlled release performance. These systems demonstrate enhanced mechanical properties, improved drug loading capacity, and sophisticated release mechanisms.

Agarose-cetylpyridinium chloride composite hydrogels demonstrate unique properties for drug delivery applications. These systems exhibit enhanced absorption efficiency for amphiphilic substances, with the absorption efficiency increasing with the hydrocarbon chain length of the incorporated compounds. The composite gels show significantly reduced diffusion rates for amphiphilic substances compared to standard agarose gels, providing extended release profiles suitable for sustained drug delivery.

The reaction kinetics within composite hydrogels are markedly different from those in homogeneous solutions. In physiological pH ranges, the reactivity of functional groups embedded within the composite hydrogel matrix is significantly higher than in homogeneous solutions, suggesting that the gel environment provides catalytic effects that can be exploited for drug activation or prodrug conversion.

Alginate-cetylpyridinium chloride nanoparticles represent a particularly promising delivery system with particle sizes ranging from 140-200 nm and exceptional drug loading capacities exceeding 50%. The entrapment efficiency for cetylpyridinium chloride in these systems reaches approximately 94%, with sustained release profiles extending over 7 days. The mechanism of drug release involves the gradual degradation of ionic crosslinks between alginate chains and cetylpyridinium chloride, providing predictable release kinetics.

The cooperative binding mechanism between cetylpyridinium cations and alginate chains is evidenced by the sigmoidal shape of binding isotherms. This cooperativity ensures stable nanoparticle formation and controlled drug release, as the drug release rate is directly related to the strength of the polyelectrolyte interactions within the nanoparticle matrix.

Chitosan-cetylpyridinium bromide composite gels exhibit pH-responsive behavior that can be exploited for targeted drug delivery. The swelling ratio of these gels varies significantly with pH, with maximum swelling observed at physiological pH values. The temperature dependence of these systems shows a gradual transition from pseudoplastic to thixotropic behavior with increasing temperature, which is advantageous for practical applications requiring temperature-responsive drug release.

Gelatin methacrylate-cetylpyridinium systems demonstrate excellent biocompatibility and biodegradability, making them suitable for in vivo applications. These composite hydrogels can be crosslinked using photopolymerization techniques, allowing for precise control over mechanical properties and drug release characteristics. The degradation products of these systems are biocompatible and can be safely metabolized by biological systems.

Mesoporous silica-cetylpyridinium chloride nanoparticles offer unique advantages for drug delivery applications requiring high drug loading capacity and controlled release kinetics. The mesoporous structure provides large surface areas for drug loading, while the cetylpyridinium chloride serves as both a templating agent and a functional component for sustained release. These systems demonstrate prolonged drug release profiles suitable for applications requiring long-term therapeutic effects.

The composite approach allows for the combination of different release mechanisms within a single delivery system. For example, polytetrafluoroethylene-gelatin methacrylate composite systems can provide both immediate release through the hydrogel component and sustained release through the polymer scaffold component. This dual-phase release profile is particularly valuable for applications requiring both rapid onset of therapeutic effect and sustained therapeutic levels.

Advanced composite systems incorporating multiple nanoparticle types within hydrogel matrices offer unprecedented control over drug release profiles. These systems can be designed to release multiple drugs with different kinetics, enabling combination therapy approaches that optimize therapeutic outcomes while minimizing side effects. The degradation characteristics of these composite systems can be tailored to match the required treatment duration, ensuring complete drug release and carrier elimination.

The mechanical properties of composite hydrogels can be significantly enhanced through the incorporation of cetylpyridinium bromide, with compressive moduli increasing from kilopascal to megapascal ranges depending on the composite composition. This mechanical enhancement is crucial for applications requiring structural integrity during the drug release period.

Water absorption characteristics of composite systems provide additional control over drug release kinetics. The water absorption rate can be modulated through the hydrophobic-hydrophilic balance within the composite, allowing for fine-tuning of drug release profiles to match specific therapeutic requirements. The porosity of these systems, typically ranging from 50-60%, ensures adequate nutrient and waste exchange while maintaining structural integrity.

The biodegradation characteristics of composite systems can be controlled through the selection of biodegradable polymers and the degree of crosslinking. Complete degradation can be achieved within timeframes ranging from days to months, depending on the specific application requirements. The pH stability of these systems during degradation remains within physiological ranges, ensuring biocompatibility throughout the drug release period.

Physical Description

Cream-colored solid; [HSDB] White powder; [Acros Organics MSDS]

Color/Form

Cream-colored, waxy solid

Hydrogen Bond Acceptor Count

1

Exact Mass

383.21876 g/mol

Monoisotopic Mass

383.21876 g/mol

Heavy Atom Count

23

LogP

log Kow= 1.83

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides/ and /bromides/.

Melting Point

64.5 °C

UNII

O77BKZ14DE

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (85.71%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (81.63%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

140-72-7

Wikipedia

Cetylpyridinium bromide

Methods of Manufacturing

Pyridine + cetyl bromide (quaternization)

General Manufacturing Information

Pyridinium, 1-hexadecyl-, bromide (1:1): ACTIVE

Dates

Last modified: 08-15-2023
Malek, N. A., & Ramli, N. I. (2015). Characterization and antibacterial activity of cetylpyridinium bromide (CPB) immobilized on kaolinite with different CPB loadings. Applied Clay Science, 109-110, 8-14. doi:10.1016/j.clay.2015.03.007

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